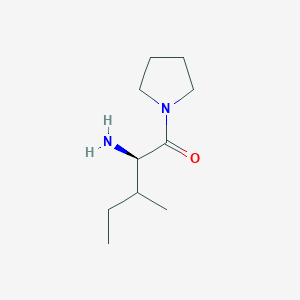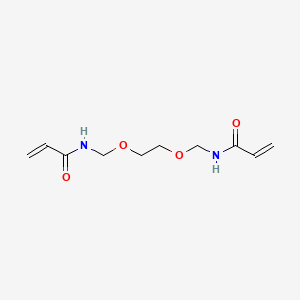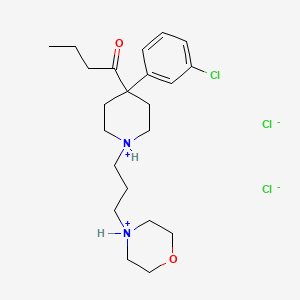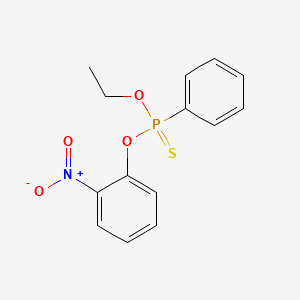
Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester is an organophosphorus compound with the molecular formula C14H14NO4PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonothioic acid group, an ethyl group, and a nitrophenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester typically involves the reaction of phenylphosphonothioic acid with ethyl alcohol and 2-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include phosphorus trichloride, sulfur, and sodium hydroxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation. Industrial production also emphasizes safety measures to handle the toxic and reactive intermediates involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Aplicaciones Científicas De Investigación
Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as an anticholinesterase agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Mecanismo De Acción
The mechanism of action of Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential toxicity in insects and other organisms.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester: Similar structure but with the nitro group in the para position.
Phenylphosphonothioic acid O-methyl O-(2-nitrophenyl) ester: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester is unique due to the specific positioning of the nitro group and the ethyl ester, which influence its reactivity and biological activity. The ortho position of the nitro group can lead to different steric and electronic effects compared to the para position, affecting the compound’s interactions with molecular targets.
Propiedades
Número CAS |
57856-21-0 |
|---|---|
Fórmula molecular |
C14H14NO4PS |
Peso molecular |
323.31 g/mol |
Nombre IUPAC |
ethoxy-(2-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14NO4PS/c1-2-18-20(21,12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)15(16)17/h3-11H,2H2,1H3 |
Clave InChI |
QFIIQNTUZPMZGP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



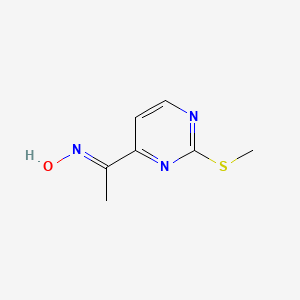

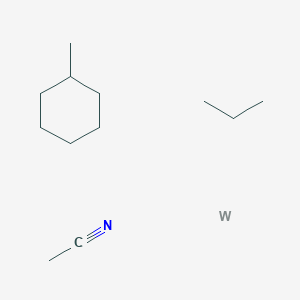
![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
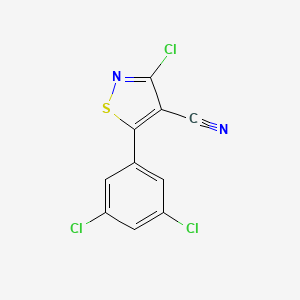
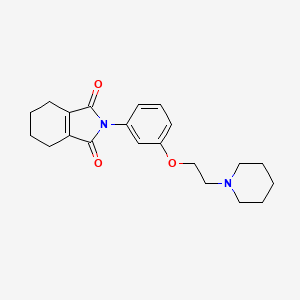
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)

